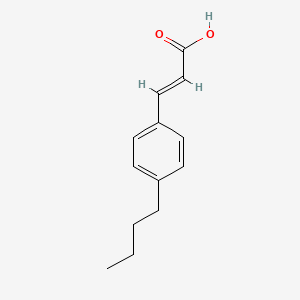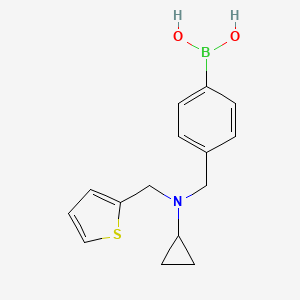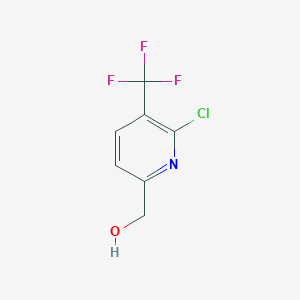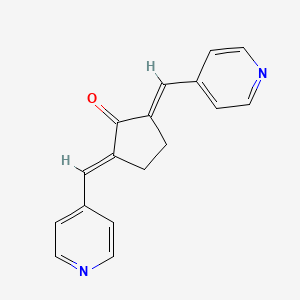
1-p-Tolylcyclopropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-p-Tolylcyclopropanol is an organic compound with the molecular formula C10H12O. It is a cyclopropanol derivative where the cyclopropane ring is substituted with a p-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-p-Tolylcyclopropanol can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with cyclopropanone. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of the synthetic route to maximize yield and minimize costs, including the use of efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-p-Tolylcyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
- p-Tolylcyclopropanone or p-Tolylcyclopropanal. p-Tolylcyclopropane. Substitution: p-Tolylcyclopropyl halides .
Scientific Research Applications
1-p-Tolylcyclopropanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-p-Tolylcyclopropanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropane ring’s strain also contributes to its unique reactivity, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanol: The parent compound without the p-tolyl substitution.
1-Phenylcyclopropanol: Similar structure with a phenyl group instead of a p-tolyl group.
1-p-Tolylcyclopropanone: The oxidized form of 1-p-Tolylcyclopropanol
Uniqueness
This compound is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties.
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-(4-methylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H12O/c1-8-2-4-9(5-3-8)10(11)6-7-10/h2-5,11H,6-7H2,1H3 |
InChI Key |
RXURTCZBEWFHME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B11746099.png)




![3-[(4-fluorobenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11746139.png)
![N-[(3-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11746140.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11746144.png)
![1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B11746152.png)
![2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11746154.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11746156.png)
![3-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746164.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746167.png)
![1-(2-fluoroethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746174.png)
